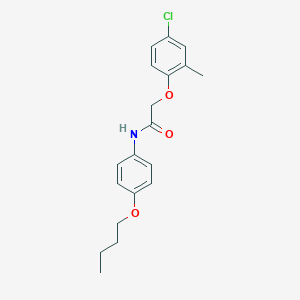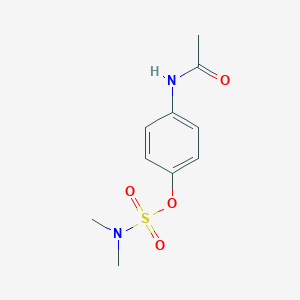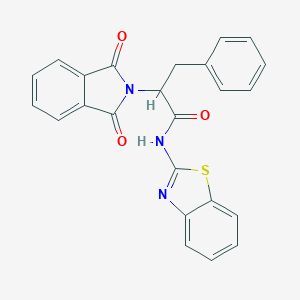![molecular formula C25H22N2OS2 B375117 (3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone CAS No. 394226-54-1](/img/structure/B375117.png)
(3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone is a complex organic compound that showcases an intricate combination of chemical groups. This compound's unique structure presents numerous opportunities for exploration in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize this compound, various pathways can be employed. One method involves the coupling of 3-methyl-5-phenyl-1H-pyrazole with 4,5,6,7-tetrahydrobenzo[b]thiophene in the presence of a phenylthio group. The process requires precise conditions, including temperature regulation and specific solvents to promote the desired reactions. Purification techniques like column chromatography are essential for isolating the final product.
Industrial Production Methods
On an industrial scale, the synthesis might involve more efficient and scalable processes. Automated reactors and continuous flow systems could be utilized to ensure consistency and high yield. Quality control measures such as HPLC and NMR spectroscopy play a crucial role in verifying the compound's purity and structure.
Análisis De Reacciones Químicas
Types of Reactions
(3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone can undergo various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: : Involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Achieved using halogenated compounds or nucleophiles in the presence of suitable catalysts.
Major Products
The reactions primarily yield derivatives that retain the core structure of the compound while introducing new functional groups, enhancing its chemical versatility.
Aplicaciones Científicas De Investigación
Chemistry
This compound's diverse chemical reactivity makes it a valuable candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological contexts, its ability to interact with various biomolecules could be explored for potential biochemical applications or as a molecular probe.
Medicine
Potential medicinal applications include serving as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.
Industry
Its stability and reactivity may find applications in materials science, such as developing new polymers or advanced materials with tailored properties.
Mecanismo De Acción
Molecular Targets and Pathways
The mechanism of action of (3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone involves interaction with specific molecular targets, potentially altering pathways in biological systems. These interactions could affect enzymatic activity or signal transduction pathways, leading to observable biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3-methyl-5-phenyl-1H-pyrazol-1-yl)methanone: : Shares the pyrazole core but lacks the thiophene and phenylthio groups, resulting in different reactivity and applications.
(4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone: : Includes the thiophene and phenylthio groups, but has a simplified pyrazole structure.
(5-phenyl-4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone: : Combines elements of both structures but varies in its substitution pattern on the pyrazole ring.
Each of these compounds showcases unique properties that highlight the distinctiveness of (3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone.
Hope this covers everything you need to know about this compound. What else are you curious about?
Propiedades
IUPAC Name |
(3-methyl-5-phenyl-4-phenylsulfanylpyrazol-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2OS2/c1-17-24(29-20-13-6-3-7-14-20)23(18-10-4-2-5-11-18)27(26-17)25(28)22-16-19-12-8-9-15-21(19)30-22/h2-7,10-11,13-14,16H,8-9,12,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQXSYHWROCESG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC5=C(S4)CCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B375037.png)


![Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B375043.png)
![ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B375044.png)
![Isopropyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B375048.png)
![PROPAN-2-YL 4-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]BENZOATE](/img/structure/B375049.png)
![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B375051.png)
![3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA](/img/structure/B375052.png)
![ethyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B375053.png)




